2-Chloro-4-ethylphenol chemical properties
2-Chloro-4-ethylphenol chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-4-ethylphenol
Introduction
2-Chloro-4-ethylphenol is a halogenated aromatic compound belonging to the phenol family. Its structure, featuring a hydroxyl group, a chlorine atom, and an ethyl group on a benzene ring, makes it a molecule of significant interest for researchers, particularly in the fields of synthetic chemistry and drug development. The strategic placement of these functional groups imparts a unique combination of reactivity, lipophilicity, and potential for biological activity. Chlorinated compounds are integral to modern pharmaceuticals, with over 250 FDA-approved chloro-containing drugs on the market, highlighting the importance of understanding chlorinated intermediates like 2-Chloro-4-ethylphenol.[1][2] This guide provides a comprehensive technical overview of its core chemical properties, synthesis, reactivity, and analytical characterization, designed for scientists and professionals in the chemical and pharmaceutical industries.
Core Chemical Identity and Physicochemical Properties
Accurate identification and understanding of fundamental physicochemical properties are the bedrock of all subsequent research and development activities. 2-Chloro-4-ethylphenol is identified by the CAS Registry Number 18980-00-2.[3][4][5] Its key properties are summarized below, providing a foundational dataset for experimental design.
Table 1: Chemical Identifiers for 2-Chloro-4-ethylphenol
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-4-ethylphenol | [3] |
| CAS Number | 18980-00-2 | [3][4][5] |
| Molecular Formula | C₈H₉ClO | [3][4] |
| Molecular Weight | 156.61 g/mol | [3] |
| Canonical SMILES | CCC1=CC(=C(C=C1)O)Cl | [3] |
| InChI Key | QNQRRCHRJHMSLF-UHFFFAOYSA-N | [3][4] |
Table 2: Physicochemical Properties of 2-Chloro-4-ethylphenol
| Property | Value | Source / Rationale |
| Physical Form | Liquid | |
| XLogP3 | 3.0 | [3] (Computed) |
| Hydrogen Bond Donor Count | 1 | [3] (Computed) |
| Hydrogen Bond Acceptor Count | 1 | [3] (Computed) |
| Rotatable Bond Count | 1 | [3] (Computed) |
| Water Solubility | Low (predicted) | Insoluble nature noted for similar compounds.[6] |
Synthesis and Purification
The synthesis of 2-Chloro-4-ethylphenol is most effectively achieved through the regioselective electrophilic chlorination of 4-ethylphenol. The starting material, 4-ethylphenol, is commercially available and directs incoming electrophiles to the positions ortho to the powerful activating hydroxyl group. The use of a mild chlorinating agent like sulfuryl chloride (SO₂Cl₂) is preferred in a laboratory setting to control the reaction and minimize the formation of dichlorinated byproducts.
Causality in Experimental Design
-
Choice of Starting Material: 4-Ethylphenol is selected because the hydroxyl (-OH) and ethyl (-C₂H₅) groups are ortho, para-directing. Since the para position is blocked by the ethyl group, chlorination is strongly directed to the ortho positions.
-
Choice of Chlorinating Agent: Sulfuryl chloride is often used as a source of electrophilic chlorine. It is more manageable than gaseous chlorine and can provide high yields in the presence of a suitable catalyst or initiator.
-
Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or chloroform is ideal as it dissolves the starting material without participating in the reaction.
-
Temperature Control: The reaction is typically run at low temperatures (e.g., 0 °C) to enhance selectivity and control the exothermic nature of the chlorination, preventing over-reaction.
Experimental Protocol: Synthesis of 2-Chloro-4-ethylphenol
-
Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents: Dissolve 4-ethylphenol (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Chlorination: Add sulfuryl chloride (SO₂Cl₂) (1.0 eq), dissolved in DCM, dropwise to the stirred solution over 30 minutes. The causality here is slow addition to maintain temperature and prevent a rapid, uncontrolled reaction.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours). This is a self-validating step to ensure the reaction has gone to completion.
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction and neutralize the HCl byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or vacuum distillation to yield pure 2-Chloro-4-ethylphenol.
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of 2-Chloro-4-ethylphenol.
Spectroscopic and Structural Characterization
Unambiguous structural confirmation is critical. A combination of NMR, IR, and Mass Spectrometry provides a detailed electronic and vibrational picture of the molecule, serving as a validation system for its identity and purity.
Table 3: Predicted Spectroscopic Data for 2-Chloro-4-ethylphenol
| Technique | Feature | Predicted Chemical Shift / Range | Rationale / Interpretation |
| ¹H NMR | Phenolic -OH | ~5-6 ppm (s, broad) | Acidic proton, chemical shift is concentration-dependent. |
| Aromatic -CH | 6.8 - 7.2 ppm (m) | Three distinct signals expected for the three aromatic protons. | |
| Ethyl -CH₂- | ~2.6 ppm (q, J ≈ 7.6 Hz) | Methylene protons adjacent to an aromatic ring and a methyl group. | |
| Ethyl -CH₃ | ~1.2 ppm (t, J ≈ 7.6 Hz) | Methyl protons adjacent to a methylene group. | |
| ¹³C NMR | Aromatic C-O | ~150-155 ppm | Carbon atom attached to the highly electronegative oxygen. |
| Aromatic C-Cl | ~120-125 ppm | Carbon atom attached to the chlorine atom. | |
| Aromatic C-H/C-C | ~115-135 ppm | Four other distinct aromatic carbon signals. | |
| Ethyl -CH₂- | ~28 ppm | Aliphatic methylene carbon. | |
| Ethyl -CH₃ | ~15 ppm | Aliphatic methyl carbon. | |
| IR Spec. | O-H stretch | 3200-3600 cm⁻¹ (broad) | Characteristic of a hydrogen-bonded phenolic hydroxyl group. |
| C-H stretch (sp²) | 3000-3100 cm⁻¹ | Aromatic C-H bonds. | |
| C-H stretch (sp³) | 2850-2970 cm⁻¹ | Aliphatic C-H bonds of the ethyl group. | |
| C=C stretch | 1450-1600 cm⁻¹ | Aromatic ring vibrations. | |
| C-Cl stretch | 750-850 cm⁻¹ | Carbon-chlorine bond vibration. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 156 | Corresponds to the molecular weight with ³⁵Cl. |
| Isotope Peak (M+2) | m/z = 158 | Characteristic peak for a monochlorinated compound due to the natural abundance of the ³⁷Cl isotope (approx. 1/3 the intensity of M⁺).[7] | |
| Fragmentation | m/z = 141 | Loss of the methyl group (•CH₃). |
Visualization: Key Structural Correlations
Caption: Predicted ¹H NMR signal correlations for 2-Chloro-4-ethylphenol.
Chemical Reactivity and Mechanistic Considerations
The reactivity of 2-Chloro-4-ethylphenol is governed by its three functional components: the phenolic hydroxyl group, the aromatic ring, and the chlorine substituent.
-
Acidity of the Phenolic Proton: The hydroxyl group is weakly acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile, enabling reactions like Williamson ether synthesis (to form ethers) or esterification (to form esters).
-
Electrophilic Aromatic Substitution (EAS): The hydroxyl group is a strong activating, ortho, para-directing group, while the chlorine atom is a deactivating, ortho, para-directing group. The overall effect is that the ring is activated towards further substitution. The positions ortho to the hydroxyl group (C6) and ortho to the ethyl group (C3) are the most likely sites for subsequent electrophilic attack (e.g., nitration, bromination).
-
Nucleophilic Aromatic Substitution (NAS): The chlorine atom is generally unreactive towards nucleophilic substitution unless under harsh conditions or if the ring is further activated by strong electron-withdrawing groups.
Visualization: Potential Reactivity Map
Caption: Potential reaction pathways for 2-Chloro-4-ethylphenol.
Solubility Profile and Determination
A quantitative understanding of solubility is paramount for applications in drug formulation, reaction engineering, and purification. Based on the "like dissolves like" principle, 2-Chloro-4-ethylphenol, with its significant nonpolar character (XLogP3 = 3.0), is expected to have low solubility in water but good solubility in common organic solvents like ethanol, acetone, and dichloromethane.[3][8]
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The shake-flask method is a gold-standard, self-validating technique for determining equilibrium solubility.[8]
-
Preparation: Add an excess amount of 2-Chloro-4-ethylphenol to several vials, each containing a known volume of a specific solvent (e.g., water, ethanol, ethyl acetate). The visible excess of solid is crucial to ensure saturation is achieved.
-
Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C). Agitate for 24-48 hours. This extended time ensures the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, let the vials stand undisturbed at the set temperature for at least 12 hours to allow the excess solid to settle completely.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a filtered syringe. The filter prevents any undissolved solid from being sampled.
-
Quantification: Dilute the sample with a suitable solvent and analyze the concentration using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The calibration curve provides the necessary validation for accurate quantification.
Applications in Research and Development
The utility of 2-Chloro-4-ethylphenol stems from its role as a versatile chemical intermediate.
-
Pharmaceutical Synthesis: As a substituted phenol, it serves as a valuable building block (scaffold) for more complex molecules. The hydroxyl group can be used as a handle for modification, while the chlorine atom can influence the electronic properties and metabolic stability of a final drug candidate. Halogen atoms are known to improve properties like membrane permeability and binding affinity.[2]
-
Agrochemicals: The chlorinated phenol motif is common in herbicides and fungicides. This compound is a potential precursor for the synthesis of new crop protection agents.[9]
-
Antimicrobial and Disinfectant Agents: Phenolic compounds, particularly chlorinated ones, often exhibit antimicrobial properties. While many simpler chlorophenols have been phased out due to environmental concerns, the core structure is still explored for developing specialized biocides.[10][11]
Safety, Handling, and Disposal
As a chlorinated phenol, this compound must be handled with appropriate care. Safety data for structurally related compounds indicate significant hazards.[6][12]
Table 4: Hazard Summary and Handling Precautions
| Category | Recommendation / Information | Source |
| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. | [6][12] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. | [13] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Prevent contact with skin and eyes. | [6][14] |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. | [6][13] |
| First Aid (Skin) | Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention. | [6][12] |
| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention. | [6][13] |
| Disposal | Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, regional, and national regulations. Waste is classified as hazardous. | [13] |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 29355, 2-Chloro-4-ethylphenol. Retrieved from [Link].
-
NIST. (n.d.). Phenol, 2-chloro-4-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link].
-
NIST. (n.d.). Phenol, 2-chloro-4-ethyl-. In NIST Chemistry WebBook (Gas Chromatography). Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 29357, 4-Chloro-2-Ethylphenol. Retrieved from [Link].
-
CPAChem. (2023). Safety data sheet. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14851, 2-Chloro-4-methylphenol. Retrieved from [Link].
- Google Patents. (n.d.). US5847236A - Process for the preparation of 2-chloro-4-methylphenol.
-
Chegg.com. (2020). Solved Which of the following is 2-chloro-4-ethylphenol?. Retrieved from [Link].
-
University of Colorado Boulder. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link].
-
ChemComplete. (2020, March 12). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 8 [Video]. YouTube. Retrieved from [Link].
-
University of Colorado Boulder. (n.d.). Spectroscopy Problems. Retrieved from [Link].
-
meriSTEM. (2021, May 5). Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry [Video]. YouTube. Retrieved from [Link].
-
SIELC Technologies. (2018). 2-Chloro-4-ethylphenol. Retrieved from [Link].
-
SpectraBase. (n.d.). 2-Chloro-4-methyl-phenol - Optional[13C NMR]. Retrieved from [Link].
-
Kiper, R. A. (n.d.). Properties of substance: 4-ethylphenol. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7074, 2-Chloro-4-Phenylphenol. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31242, 4-Ethylphenol. Retrieved from [Link].
-
Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 175, 125-151. Retrieved from [Link].
-
Wikipedia. (n.d.). 4-Ethylphenol. Retrieved from [Link].
-
Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 175, 125-151. Retrieved from [Link].
-
European Chemicals Agency. (n.d.). Diiron trioxide - Registration Dossier. Retrieved from [Link].
-
Gonzalez-Alvarez, M., et al. (2025). A simple, cheap and reliable method for control of 4-ethylphenol and 4-ethylguaiacol in red wines. ResearchGate. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7245, 2-Chlorophenol. Retrieved from [Link].
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chloro-4-ethylphenol | C8H9ClO | CID 29355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenol, 2-chloro-4-ethyl- [webbook.nist.gov]
- 5. Phenol, 2-chloro-4-ethyl- [webbook.nist.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. lehigh.edu [lehigh.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US5847236A - Process for the preparation of 2-chloro-4-methylphenol - Google Patents [patents.google.com]
- 10. Page loading... [guidechem.com]
- 11. 2-Chloro-4-Phenylphenol | C12H9ClO | CID 7074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cpachem.com [cpachem.com]
- 13. fishersci.ie [fishersci.ie]
- 14. sigmaaldrich.com [sigmaaldrich.com]
